

# Application Notes and Protocols for Fatty Acid Oxidation Assay with ZLN024

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## Compound of Interest

Compound Name: ZLN024

Cat. No.: B2927325

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## Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from the breakdown of fatty acids. This process is particularly important in tissues with high energy demands, such as the heart, skeletal muscle, and liver. Dysregulation of FAO has been implicated in various diseases, including metabolic disorders and cancer. **ZLN024** is a small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by **ZLN024** has been shown to stimulate fatty acid oxidation, making it a valuable tool for studying metabolic pathways and a potential therapeutic agent.

These application notes provide a detailed protocol for assessing the effect of **ZLN024** on fatty acid oxidation in cultured cells using the Agilent Seahorse XF Palmitate-BSA FAO Assay. This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration and FAO.

## Principle of the Assay

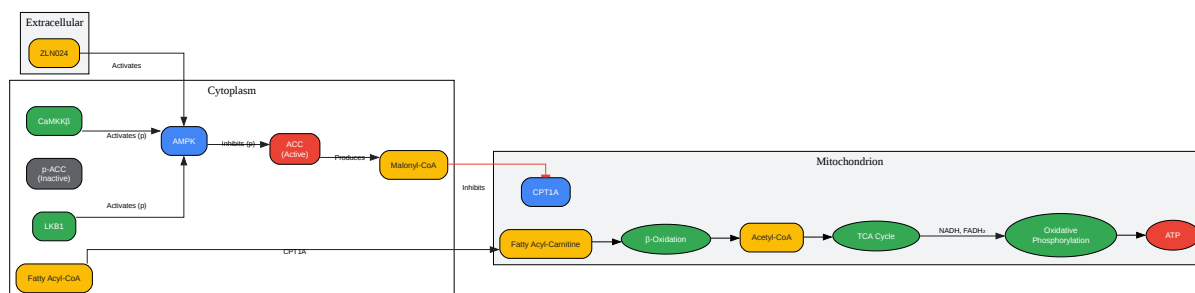
The Seahorse XF Palmitate-BSA FAO Assay measures the ability of cells to oxidize long-chain fatty acids. Cells are cultured in a specialized microplate and provided with palmitate conjugated to bovine serum albumin (BSA) as a substrate. The Seahorse XF Analyzer detects changes in oxygen concentration in the medium immediately surrounding the cells, providing a

real-time kinetic measurement of the oxygen consumption rate (OCR). An increase in OCR in the presence of palmitate is indicative of fatty acid oxidation. **ZLN024** is added to the cells to assess its ability to modulate this process. The assay also utilizes inhibitors of FAO, such as Etomoxir, to confirm that the observed OCR is indeed due to the oxidation of long-chain fatty acids.

## Signaling Pathway of ZLN024-Mediated Fatty Acid Oxidation

**ZLN024** stimulates fatty acid oxidation primarily through the activation of AMPK.[1] The signaling cascade is initiated by the binding of **ZLN024** to the AMPK complex, leading to its phosphorylation and activation. Key upstream kinases responsible for AMPK phosphorylation include Liver Kinase B1 (LKB1) and Ca<sup>2+</sup>/calmodulin-dependent protein kinase kinase  $\beta$  (CaMKK $\beta$ ).[2]

Once activated, AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC).[3][4] ACC is the enzyme responsible for converting acetyl-CoA to malonyl-CoA. Malonyl-CoA is a potent inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for  $\beta$ -oxidation.[3] By inhibiting ACC, **ZLN024**-activated AMPK reduces the levels of malonyl-CoA, thereby relieving the inhibition of CPT1A and promoting the uptake and subsequent oxidation of fatty acids in the mitochondria. The resulting acetyl-CoA from  $\beta$ -oxidation then enters the tricarboxylic acid (TCA) cycle, generating NADH and FADH<sub>2</sub>, which in turn fuel oxidative phosphorylation to produce ATP.



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**ZLN024** signaling pathway for fatty acid oxidation.

## Quantitative Data

The following table summarizes the reported effect of **ZLN024** on fatty acid oxidation in L6 myotubes. Researchers can use this as a reference and expand it with their own dose-response data.

Compound	Cell Line	Concentration (μM)	Incubation Time (hours)	% Increase in Fatty Acid Oxidation (vs. Control)	Reference
ZLN024	L6 Myotubes	20	4	40%	

## Experimental Protocols

### Protocol: Seahorse XF Palmitate-BSA Fatty Acid Oxidation Assay

This protocol is adapted for a Seahorse XFe96 or XF96 Analyzer to measure the effect of **ZLN024** on palmitate oxidation.

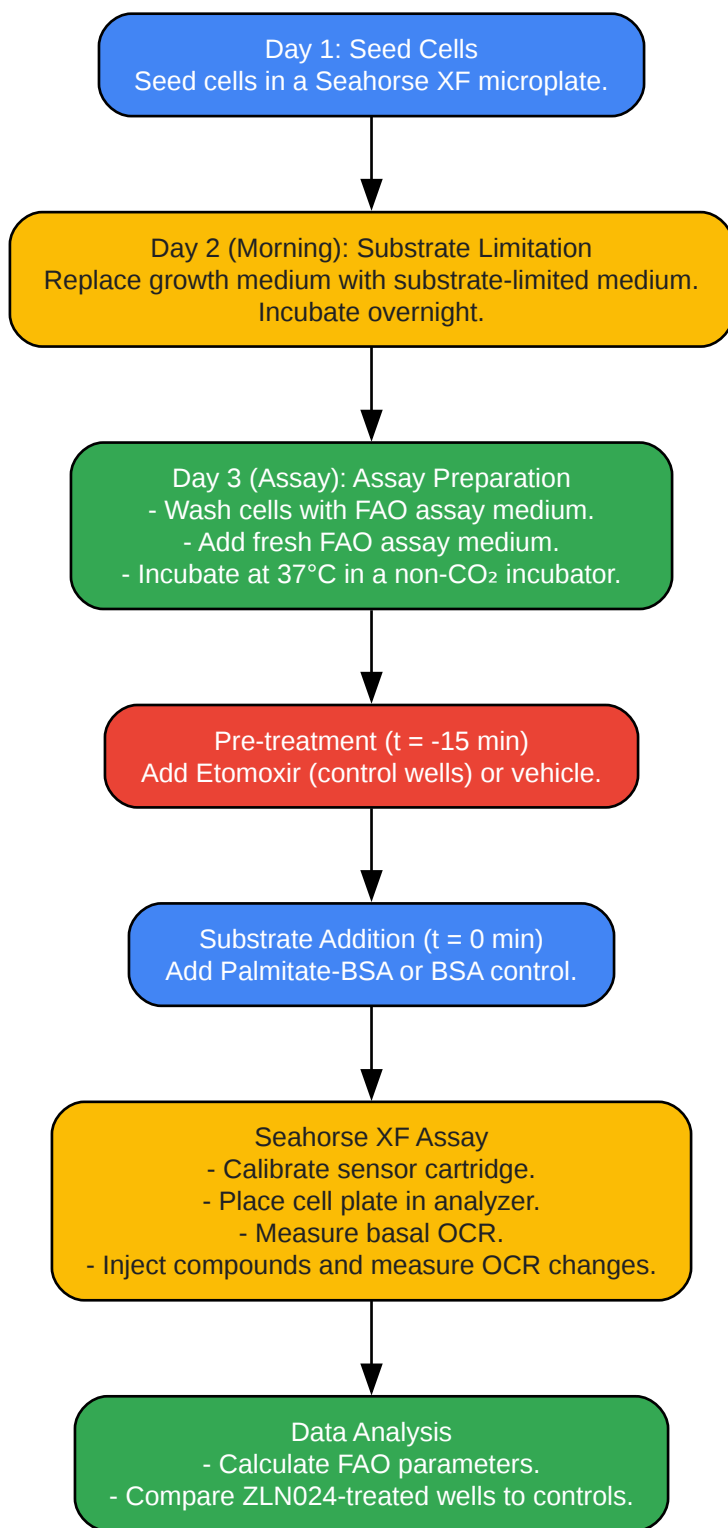
Materials:

- Cells of interest (e.g., L6 myotubes, HepG2, C2C12)
- Seahorse XF Cell Culture Microplates
- Agilent Seahorse XF Palmitate-BSA FAO Substrate (P/N 102720-100 or included in kit 103693-100)
- Seahorse XF Base Medium (e.g., DMEM, P/N 102353-100)
- L-Carnitine (Sigma-Aldrich)
- **ZLN024** (Tocris, Sigma-Aldrich, etc.)
- Etomoxir (Sigma-Aldrich) - as a negative control
- Seahorse XF Calibrant (Agilent)
- Seahorse XFp/XFe96/XFe24 Analyzer and associated consumables (sensor cartridges, utility plates)

**Reagent Preparation:**

- **Assay Medium:** On the day of the assay, supplement Seahorse XF Base Medium with 2.5 mM glucose, 0.5 mM L-Carnitine, and 5 mM HEPES. Warm to 37°C and adjust the pH to 7.4.
- **ZLN024 Stock Solution:** Prepare a stock solution of **ZLN024** in DMSO. The final concentration of DMSO in the assay should be less than 0.1%.
- **Etomoxir Stock Solution:** Prepare a stock solution of Etomoxir in sterile water or DMSO.
- **Compound Plate Preparation:** Prepare a utility plate with the compounds for injection.
  - Port A: Vehicle control (e.g., assay medium with DMSO) or **ZLN024** at desired concentrations.
  - Port B: Oligomycin (ATP synthase inhibitor, for stress test).
  - Port C: FCCP (uncoupler, for maximal respiration).
  - Port D: Rotenone/Antimycin A (Complex I and III inhibitors, to shut down mitochondrial respiration).

**Experimental Workflow:**



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